molecular formula C13H17NO B14222837 3-(Diethylamino)-3-phenylprop-2-enal CAS No. 574737-72-7

3-(Diethylamino)-3-phenylprop-2-enal

Cat. No.: B14222837
CAS No.: 574737-72-7
M. Wt: 203.28 g/mol
InChI Key: WHDLVEDJNFPMJP-UHFFFAOYSA-N
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Description

3-(Diethylamino)-3-phenylprop-2-enal is an organic compound characterized by the presence of a diethylamino group and a phenyl group attached to a prop-2-enal backbone

Preparation Methods

The synthesis of 3-(Diethylamino)-3-phenylprop-2-enal typically involves the reaction of diethylamine with cinnamaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(Diethylamino)-3-phenylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Diethylamino)-3-phenylprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-3-phenylprop-2-enal involves its interaction with various molecular targets. The diethylamino group can interact with biological molecules, potentially affecting cellular processes. The compound may also participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

Similar compounds to 3-(Diethylamino)-3-phenylprop-2-enal include:

    3-(Diethylamino)-1-propanol: Used in similar applications but differs in its functional groups.

    3-Diethylamino-1-propyne: Another related compound with different chemical properties.

    Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens. Compared to these compounds, this compound is unique due to its specific structure and the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

574737-72-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-(diethylamino)-3-phenylprop-2-enal

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13(10-11-15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

WHDLVEDJNFPMJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CC=O)C1=CC=CC=C1

Origin of Product

United States

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